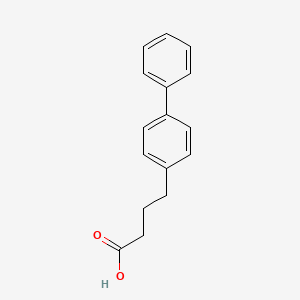
4-(4-Biphenylyl)butyric acid
Cat. No. B1338436
Key on ui cas rn:
6057-60-9
M. Wt: 240.3 g/mol
InChI Key: XSFAQQLHYUBFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05703092
Procedure details


To a solution of the above (5.71 g, 10.8 mmol) in 67 ml THF/17 ml water cooled to 0° C. was added a mixture 8.8 ml of 30% H2O2 43.3 mmol of LiOH. The solution was evaporated after 1.5 h, and the resulting material acidified with 10% citric acid. The organic material was extracted with ethyl acetate, washed with water and brine and dried over MgSO4. Filtration and removal of solvent gave a slurry containing the oxazolidinone and crude acid. Addition of ether and a seed crystal of S-4-(phenylmethyl)oxazolidinone followed by cooling to -20, gave a solid precipitate which was removed by filtration. The product acid was further purified by making a dicylohexylamine salt and recrystalizing from ether. The acid was then free based using 5% KHSO4 to give the acid as a crystailne product that could be used without further purification in the next step.




[Compound]
Name
S-4-(phenylmethyl)oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
OO.[Li+].[OH-:4].[O:5]1[CH2:9][CH2:8]NC1=O.CCO[CH2:14][CH3:15].[CH2:16]1[CH2:20]O[CH2:18][CH2:17]1>>[C:16]1([C:15]2[CH:14]=[CH:18][CH:17]=[CH:16][CH:20]=2)[CH:20]=[CH:20][C:16]([CH2:17][CH2:18][CH2:8][C:9]([OH:5])=[O:4])=[CH:18][CH:17]=1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(NCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Four
[Compound]
|
Name
|
S-4-(phenylmethyl)oxazolidinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
67 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated after 1.5 h
|
|
Duration
|
1.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic material was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a slurry
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to -20
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a solid precipitate which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product acid was further purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystalizing from ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the acid as a crystailne product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
could be used without further purification in the next step
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=C(C=C1)CCCC(=O)O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
